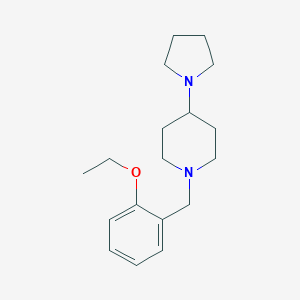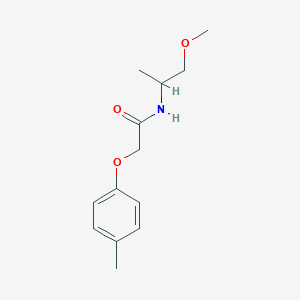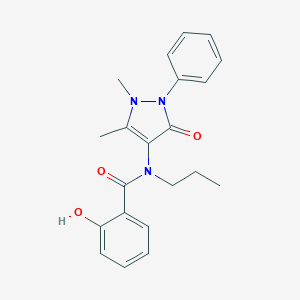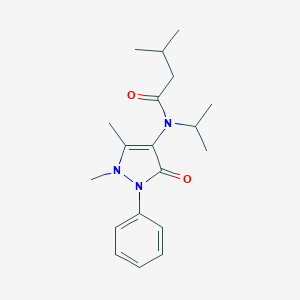
1-(2-Ethoxybenzyl)-4-(1-pyrrolidinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxybenzyl)-4-(1-pyrrolidinyl)piperidine, commonly known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBP belongs to the class of piperidine derivatives and has shown promising results in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of EBP is not fully understood. However, it is believed that EBP exerts its neuroprotective effects by modulating the activity of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems.
Biochemical and Physiological Effects
EBP has been shown to have a range of biochemical and physiological effects. In animal models, EBP has been shown to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive function and motor control, respectively. EBP has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EBP in lab experiments is its high degree of purity, which allows for accurate dosing and reliable results. Additionally, EBP has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using EBP in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on EBP. One area of interest is the potential use of EBP in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of EBP and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of EBP in humans.
Synthesis Methods
The synthesis of EBP involves the reaction of 4-(1-pyrrolidinyl)piperidine with 2-ethoxybenzyl chloride in the presence of a base. The reaction yields EBP as a white crystalline solid with a high degree of purity.
Scientific Research Applications
EBP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. EBP has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease, EBP has been shown to reduce motor deficits and protect dopaminergic neurons. Additionally, EBP has been shown to have antipsychotic effects in animal models of schizophrenia.
properties
Product Name |
1-(2-Ethoxybenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2O/c1-2-21-18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3 |
InChI Key |
CFTULVCEAKZFAT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)

![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)


![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)

